molecular formula C6H12F2N2 B3211023 (4,4-Difluorocyclohexyl)hydrazine CAS No. 1082745-52-5

(4,4-Difluorocyclohexyl)hydrazine

Cat. No. B3211023
CAS RN: 1082745-52-5
M. Wt: 150.17
InChI Key: SXKJNUMYKJUOEO-UHFFFAOYSA-N
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Description

(4,4-Difluorocyclohexyl)hydrazine, also known as DFCyH, is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound belongs to the class of hydrazine derivatives, which are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (4,4-Difluorocyclohexyl)hydrazine is not well understood. However, it is believed that this compound acts as a nucleophile and can react with various electrophilic compounds. This property makes this compound an ideal reagent for the synthesis of novel compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it has been reported that this compound can inhibit the growth of cancer cells in vitro. This property makes this compound a potential candidate for the development of new anti-cancer drugs.

Advantages and Limitations for Lab Experiments

(4,4-Difluorocyclohexyl)hydrazine has several advantages as a reagent for lab experiments. It is easy to synthesize, has good stability, and can be used in a variety of reaction conditions. However, this compound has some limitations as well. It is highly toxic and can cause severe health problems if not handled properly. Therefore, researchers need to take appropriate precautions when working with this compound.

Future Directions

There are several future directions for research on (4,4-Difluorocyclohexyl)hydrazine. One of the most promising areas is the development of new anti-cancer drugs based on this compound. Researchers can also explore the use of this compound in the synthesis of novel compounds for various applications, including pharmaceuticals, agrochemicals, and materials science. Additionally, researchers can study the mechanism of action of this compound to gain a better understanding of its properties and potential applications.
Conclusion:
In conclusion, this compound is a promising compound for scientific research. Its potential applications in the synthesis of novel compounds and anti-cancer drugs make it an attractive candidate for further studies. However, researchers need to take appropriate precautions when working with this compound due to its highly toxic nature. Overall, this compound has the potential to contribute significantly to various fields of research and development.

Scientific Research Applications

(4,4-Difluorocyclohexyl)hydrazine has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its use as a reagent for the synthesis of novel compounds. This compound has been used to synthesize a variety of compounds, including pyrazoles, pyridazines, and pyrimidines. These compounds have shown promising results in various biological and pharmacological assays.

properties

IUPAC Name

(4,4-difluorocyclohexyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F2N2/c7-6(8)3-1-5(10-9)2-4-6/h5,10H,1-4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKJNUMYKJUOEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NN)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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